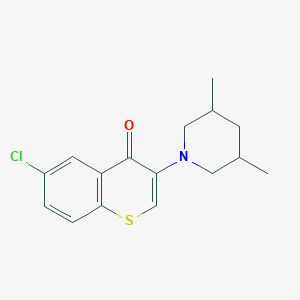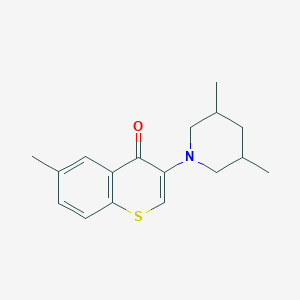
6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one, commonly referred to as CDPT-1, is an organic compound belonging to the class of thiochromenones. It is a yellow-orange solid that is soluble in organic solvents and has a molecular formula of C12H17ClN2OS. CDPT-1 is of particular interest to scientists due to its potential applications in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
CDPT-1 has been studied for its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, CDPT-1 has been studied for its potential anti-inflammatory, anti-cancer, and anti-fungal properties. In agrochemicals, CDPT-1 has been studied as a potential pesticide and herbicide. In materials science, CDPT-1 has been studied as a potential polymerization catalyst and as a component of organic solar cells.
作用机制
The exact mechanism of action of CDPT-1 is not yet fully understood. However, it is believed that its anti-inflammatory properties are due to its ability to inhibit the production of pro-inflammatory cytokines. It is also believed that its anti-cancer properties are due to its ability to induce apoptosis and inhibit the growth of tumor cells. Its anti-fungal properties are thought to be due to its ability to inhibit the growth of fungal cells.
Biochemical and Physiological Effects
CDPT-1 has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, induce apoptosis, inhibit the growth of tumor cells, and inhibit the growth of fungal cells. It has also been found to have antioxidant properties, and to inhibit the formation of reactive oxygen species.
实验室实验的优点和局限性
The main advantages of using CDPT-1 in laboratory experiments are its low cost, easy availability, and low toxicity. In addition, its potential applications in pharmaceuticals, agrochemicals, and materials science make it an attractive choice for research. However, its exact mechanism of action is still not fully understood, and further research is needed to determine its full potential.
未来方向
Future research on CDPT-1 should focus on further elucidating its mechanism of action and determining its full potential for use in pharmaceuticals, agrochemicals, and materials science. Additionally, further research should be conducted to investigate its potential for use in other areas such as biotechnology, cosmetics, and food science. Furthermore, research should be conducted to investigate the possible side effects of CDPT-1, as well as its potential for toxicity. Finally, research should be conducted to investigate the potential for CDPT-1 to interact with other compounds and drugs.
合成方法
CDPT-1 is synthesized through a two-step reaction involving the condensation of 3,5-dimethylpiperidine-1-carboxaldehyde and 4-chlorothiochromene. In the first step, the aldehyde is reacted with 4-chlorothiochromene in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form an intermediate compound. In the second step, the intermediate compound is treated with a base, such as potassium hydroxide, to yield CDPT-1.
属性
IUPAC Name |
6-chloro-3-(3,5-dimethylpiperidin-1-yl)thiochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNOS/c1-10-5-11(2)8-18(7-10)14-9-20-15-4-3-12(17)6-13(15)16(14)19/h3-4,6,9-11H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGMNCXFFLMXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CSC3=C(C2=O)C=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(3,5-dimethylpiperidin-1-yl)thiochromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B6520312.png)
![4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B6520316.png)
![3,4,5-trimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B6520317.png)
![2-bromo-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B6520321.png)
![N'-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide](/img/structure/B6520325.png)
![N'-(3,4-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide](/img/structure/B6520329.png)
![N'-(2-methoxy-5-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide](/img/structure/B6520335.png)
![N'-(2-ethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide](/img/structure/B6520343.png)
![6-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6520351.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6520373.png)

![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-cyclopentylethanediamide](/img/structure/B6520389.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6520391.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6520399.png)